1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene
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Overview
Description
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is a fluorinated diamine building block. It is an aminophenyl ether bearing two trifluoromethyl groups at the meta-positions to the amines. This compound is known for its high thermal resistance, extraordinary mechanical properties, and outstanding insulation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene typically involves the Williamson reaction between 2-chloro-5-nitrobenzotrifluoride and 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF . The intermediate dinitro compound is then reduced to the corresponding diamine using palladium on activated carbon and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on activated carbon for reduction and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include polyimides, which possess high thermal resistance, mechanical strength, and insulation properties .
Scientific Research Applications
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene exerts its effects involves the interaction of its amino and trifluoromethyl groups with various molecular targets. The steric effect from the trifluoromethyl groups reduces intermolecular aggregation, resulting in a low refractive index and high transparency . This compound also enhances the thermal stability and mechanical properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine with similar properties but different molecular structure.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: A compound with similar functional groups but different spatial arrangement.
Uniqueness
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is unique due to its combination of high thermal resistance, mechanical strength, and insulation properties. The presence of trifluoromethyl groups at the meta-positions to the amines provides steric hindrance, reducing intermolecular aggregation and enhancing the material’s overall performance .
Properties
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3-tert-butylphenoxy]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F6N2O2/c1-22(2,3)16-12-15(33-20-7-4-13(31)10-17(20)23(25,26)27)6-9-19(16)34-21-8-5-14(32)11-18(21)24(28,29)30/h4-12H,31-32H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRSBVOJDVQZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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